Methanesulfonohydrazide

Anticancer Antibacterial Carbonic Anhydrase Inhibition

Researchers optimizing sulfonylhydrazone-based carbonic anhydrase inhibitors often encounter inconsistent reactivity across homologs. Methanesulfonohydrazide (CAS 10393-86-9) provides the smallest alkyl sulfonyl pharmacophore - a defined reference for SAR benchmarking. • hCA I inhibition: Derived sulfonylhydrazones achieve IC₅₀ values as low as 4.86 × 10⁻⁶ M, enabling systematic potency comparisons. • Metal-free synthesis: Validated in photo-induced, catalyst-free three-component SO₂ insertion reactions - ideal for API intermediate preparation where metal contamination must be avoided. • Radical cyclization: Participates in 5-exo-trig cyclization/ SO₂ insertion cascades yielding dihydrobenzofuran-methanesulfonohydrazides, a reliable entry to sulfur-containing heterocyclic scaffolds. Supplied as a white to off-white crystalline solid; moisture-sensitive, shipped under inert conditions at 2-8°C for maximum shelf-life integrity.

Molecular Formula CH6N2O2S
Molecular Weight 110.14 g/mol
CAS No. 10393-86-9
Cat. No. B082010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonohydrazide
CAS10393-86-9
Molecular FormulaCH6N2O2S
Molecular Weight110.14 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NN
InChIInChI=1S/CH6N2O2S/c1-6(4,5)3-2/h3H,2H2,1H3
InChIKeyVKHZYWVEBNIRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanesulfonohydrazide (CAS 10393-86-9): Procurement-Specification Baseline for Research and Industrial Intermediates


Methanesulfonohydrazide (CAS 10393-86-9), also referred to as methanesulfonyl hydrazide, is an alkyl sulfonyl hydrazide with molecular formula CH6N2O2S and molecular weight 110.14 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 46-48°C and predicted boiling point of 229.0±23.0°C [1]. The compound exhibits moisture sensitivity and is typically stored at 2-8°C [1]. As a member of the sulfonyl hydrazide class, it serves primarily as a synthetic intermediate in organic synthesis and pharmaceutical research [1].

Why Methanesulfonohydrazide Cannot Be Substituted with Generic Alkyl or Aryl Sulfonyl Hydrazides Without Compromising Specificity


Sulfonyl hydrazides constitute a broad class of reagents that differ fundamentally in the electronic and steric properties of their sulfonyl substituent. The reactivity and selectivity of these compounds in synthetic transformations—particularly in sulfonyl hydrazone formation, Bamford-Stevens-type eliminations, and radical cyclization reactions—is directly governed by the nature of the R group attached to the sulfonyl moiety [1]. Methanesulfonohydrazide, bearing the smallest alkyl sulfonyl group (methyl), occupies a distinct position relative to both aryl sulfonyl hydrazides (e.g., p-toluenesulfonyl hydrazide) and longer-chain alkyl sulfonyl hydrazides (e.g., butane sulfonic acid hydrazide). This differentiation manifests in biological activity profiles and synthetic yields that are not interchangeable across homologs [2].

Methanesulfonohydrazide (CAS 10393-86-9) Quantitative Differentiation Evidence Against Close Analogs


Differential Biological Activity Profile of Methanesulfonohydrazide Versus Homologous Alkyl Sulfonyl Hydrazides in Cancer Cell and Bacterial Assays

In a direct head-to-head comparative study of four homologous alkyl sulfonyl hydrazides (methane, ethane, propane, butane sulfonic acid hydrazides), the biological activities diverged significantly despite identical structural cores. While butane sulfonic acid hydrazide (compound 4) exhibited the highest overall anticancer and antibacterial potency across multiple assays [1], the methanesulfonohydrazide (compound 1) exhibited a distinct activity profile with intermediate potency that may offer a different selectivity window [1].

Anticancer Antibacterial Carbonic Anhydrase Inhibition

Comparative Antibacterial Activity of Methanesulfonohydrazide Versus Homologous Alkyl Sulfonyl Hydrazides Against Gram-Positive and Gram-Negative Strains

The same homologous series study established that antibacterial activity varies systematically with alkyl chain length. Methanesulfonohydrazide (compound 1) demonstrated measurable antibacterial activity against multiple bacterial strains, but butane sulfonic acide hydrazide (4) consistently showed the highest activity against Gram-positive (Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6633, Bacillus cereus NRRL-B-3711, Enterococcus faecalis ATCC 29212) and Gram-negative (Escherichia coli ATCC 11230, Pseudomonas aeruginosa ATCC 15442, Klebsiella pneumonia ATCC 70063) bacteria using disc diffusion methodology [1].

Antibacterial Gram-positive Gram-negative

Methanesulfonohydrazide-Derived Sulfonylhydrazones: Carbonic Anhydrase Inhibition Activity with Quantified IC50 Values

Methanesulfonohydrazide serves as the core building block for sulfonylhydrazone derivatives with quantifiable human carbonic anhydrase I (hCA I) inhibitory activity. Three methanesulfonylhydrazone derivatives—5-bromosalicylaldehyde methanesulfonylhydrazone (IV), 3-tertbutylsalicylaldehyde methanesulfonylhydrazone (III), and 3,5-ditertbutylsalicylaldehyde methanesulfonylhydrazone (II)—were evaluated for hCA I inhibition. Compound IV exhibited an IC50 value of 4.86 × 10⁻⁶ M, whereas compounds II and III showed IC50 values of 3.96 × 10⁻⁴ M and 5.58 × 10⁻⁵ M, respectively [1]. The sulfonamide pharmacophore present in these methanesulfonylhydrazones is essential for carbonic anhydrase inhibition efficiency, analogous to the reference agent acetazolamide [1].

Carbonic Anhydrase Inhibition Enzyme Inhibition Sulfonylhydrazone

Synthetic Yield Efficiency of Methanesulfonohydrazide in Radical Cyclization Reactions Under Metal-Free Conditions

Methanesulfonohydrazide participates efficiently in a photo-induced, catalyst-free three-component reaction with N-(2-iodoaryl)acrylamide and sulfur dioxide to generate (2-oxoindolin-3-yl)methanesulfonohydrazides in moderate to good yields under ultraviolet irradiation without any metals or photo-redox catalysts [1]. This method enables sulfonyl group incorporation via sulfur dioxide insertion under mild conditions [1]. The specific reactivity of methanesulfonohydrazide in this transformation is not automatically transferable to other sulfonyl hydrazides without re-optimization, as the radical cyclization and SO₂ insertion steps depend on the electronic nature of the hydrazide.

Radical Cyclization Sulfur Dioxide Insertion Metal-Free Synthesis

Methanesulfonohydrazide in Sulfur Dioxide Insertion Reactions for Heterocyclic Scaffold Construction

Methanesulfonohydrazide participates in a three-component reaction with 2-(allyloxy)anilines and sulfur dioxide to yield 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides in good yields under mild conditions [1]. The transformation proceeds via an intramolecular 5-exo-cyclization followed by insertion of sulfur dioxide [1]. This methodology demonstrates the specific utility of methanesulfonohydrazide in constructing heterocyclic scaffolds with incorporated sulfonyl functionality.

Heterocyclic Synthesis Sulfur Dioxide Insertion Dihydrobenzofuran

Differential Transport Classification Between Methanesulfonohydrazide and Aryl Sulfonyl Hydrazides: UN3259 (Corrosive) vs. UN3225 (Flammable Solid)

Methanesulfonohydrazide is classified under DOT/IATA transport regulations as UN3259, Hazard Class 8 (Corrosive), Packing Group III . This contrasts with aryl sulfonyl hydrazides such as p-toluenesulfonyl hydrazide (CAS 1576-35-8), which is classified as UN3225, Hazard Class 4.1 (Flammable Solid) . The distinct hazard classification reflects fundamental differences in physical hazard profile that carry downstream implications for shipping requirements, hazmat fee applicability, and facility storage compliance .

Transport Classification Hazard Class Regulatory Compliance

Methanesulfonohydrazide (CAS 10393-86-9): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Carbonic Anhydrase Inhibitor Development

Methanesulfonohydrazide serves as the core hydrazide building block for synthesizing sulfonylhydrazone derivatives with quantifiable human carbonic anhydrase I (hCA I) inhibitory activity. As demonstrated in Section 3, methanesulfonylhydrazone derivatives exhibit IC50 values ranging from 4.86 × 10⁻⁶ M to 3.96 × 10⁻⁴ M against hCA I, providing a measurable activity window for structure-activity relationship optimization [1].

Synthetic Methodology: Metal-Free Radical Cyclization for Oxindole Scaffold Construction

Methanesulfonohydrazide is a validated reaction partner in photo-induced, catalyst-free three-component reactions that generate (2-oxoindolin-3-yl)methanesulfonohydrazides in moderate to good yields. This methodology enables sulfonyl group incorporation via sulfur dioxide insertion under mild, metal-free conditions—particularly valuable for pharmaceutical intermediate synthesis where metal contamination must be minimized [2].

Heterocyclic Library Synthesis: Construction of Sulfur-Containing Dihydrobenzofuran Derivatives

Methanesulfonohydrazide participates efficiently in three-component reactions with 2-(allyloxy)anilines and sulfur dioxide to yield 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides in good yields. This radical process involves intramolecular 5-exo-cyclization followed by SO₂ insertion, establishing a reliable route to sulfur-containing heterocyclic scaffolds under mild conditions [3].

Biological Screening: Defined-Potency Reference Compound in Antimicrobial SAR Studies

In head-to-head comparative studies of alkyl sulfonyl hydrazide homologs, methanesulfonohydrazide (compound 1) occupies a defined position on the antibacterial activity spectrum. Researchers conducting antimicrobial structure-activity relationship studies can utilize methanesulfonohydrazide as a lower-molecular-weight reference compound to benchmark potency changes associated with increasing alkyl chain length [4].

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